molecular formula C11H16Si B11951072 1-Phenylsilacyclohexane CAS No. 85125-33-3

1-Phenylsilacyclohexane

Cat. No.: B11951072
CAS No.: 85125-33-3
M. Wt: 176.33 g/mol
InChI Key: OJSIFXVZIBTTNK-UHFFFAOYSA-N
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Description

1-Phenylsilacyclohexane is an organosilicon compound of significant interest in advanced conformational analysis and comparative chemical studies. As part of the silacyclohexane family, its structural and conformational features are fundamentally different from its carbon analog, phenylcyclohexane . A key research characteristic is the flattened chair conformation of the silacyclohexane ring, which results in a much lower ring inversion barrier (4.5–5.5 kcal/mol) compared to cyclohexanes (10–14 kcal/mol) . Furthermore, substituents at the silicon atom exhibit distinct energetic preferences. The conformational energy (A-value) of a phenyl group on silicon is significantly reduced and can even be negative for certain electronegative substituents, a behavior attributed to the dominant role of electrostatic effects over steric interactions in these systems . This makes this compound a valuable model compound for investigating the interplay of steric, hyperconjugation, and electrostatic effects in organosilicon chemistry . Researchers utilize this and related silacyclohexanes to probe non-classical conformational behavior and additivity effects, providing insights that are not possible with traditional organic cyclohexanes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

85125-33-3

Molecular Formula

C11H16Si

Molecular Weight

176.33 g/mol

IUPAC Name

1-phenylsilinane

InChI

InChI=1S/C11H16Si/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

OJSIFXVZIBTTNK-UHFFFAOYSA-N

Canonical SMILES

C1CC[SiH](CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

1-Phenylsilacyclohexane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of phenylacetylene with cyclohexylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

The use of efficient catalysts and reaction conditions is crucial to ensure high yield and purity of the final product .

Scientific Research Applications

Structural and Conformational Analysis

1-Phenylsilacyclohexane exhibits interesting conformational behavior influenced by its silacyclohexane framework. Studies using techniques such as gas electron diffraction and low-temperature NMR spectroscopy reveal that the compound prefers specific conformers in different environments. For instance, in solution at low temperatures, a significant predominance of the equatorial conformer (Ph_eq) is observed, while in the gas phase, the axial conformer (Ph_ax) is more prevalent . This conformational flexibility is critical for its reactivity and interactions with other molecules.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating various silicon-containing compounds. Its ability to undergo functionalization allows chemists to introduce diverse substituents, thereby expanding its utility in synthetic pathways. For example, reactions involving this compound can lead to the formation of silanol derivatives, which are important for further transformations in silicon chemistry .

Materials Science

The incorporation of silicon into organic frameworks like this compound enhances the thermal stability and mechanical properties of polymers. Research indicates that silacyclohexanes can be used to develop new materials with improved performance characteristics for applications in coatings and adhesives. The unique properties of these materials stem from the presence of silicon, which contributes to better thermal and oxidative stability compared to traditional organic compounds .

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are being explored for their potential biological activities. The structural similarity to known pharmacophores allows researchers to investigate their efficacy as drug candidates. Preliminary studies suggest that modifications on the phenyl or silacyclohexane moiety could lead to compounds with enhanced biological activity or selectivity against certain targets .

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis of Silanol Derivatives : A study demonstrated the synthesis of various silanol derivatives from this compound through hydrolysis reactions. The resulting silanols exhibited promising reactivity in further coupling reactions, showcasing their potential as intermediates in silicon-based drug development.
  • Polymer Development : Research focused on incorporating this compound into polymer matrices revealed that these materials exhibited superior thermal stability compared to conventional polymers. The study emphasized the importance of silicon's presence in enhancing material properties.

Mechanism of Action

The mechanism by which 1-Phenylsilacyclohexane exerts its effects is primarily through its interactions with other molecules. The silicon atom in the ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The phenyl group also plays a role in determining the compound’s overall properties, such as its hydrophobicity and electronic characteristics .

Comparison with Similar Compounds

1-Methyl-1-phenyl-1-silacyclohexane

The introduction of a methyl group at silicon in 1-methyl-1-phenyl-1-silacyclohexane inverts conformational preferences in the gas phase. While 1-phenylsilacyclohexane favors Pheq (62% gas phase), the methyl-substituted derivative shifts equilibrium toward the axial phenyl (Phax) conformer (58% Phax) . This inversion highlights the competing steric and electronic effects: the methyl group’s smaller conformational energy (A value) compared to phenyl allows steric interactions to dominate, favoring Phax when geminal substituents are present.

1-Phenyl-1-X-1-silacyclohexanes (X = F, Cl)

Halogen substituents (F, Cl) at silicon further modulate conformational equilibria. For 1-fluoro-1-phenylsilacyclohexane, electron diffraction and NMR studies show a stronger equatorial preference for phenyl (Pheq) due to the fluorine atom’s high electronegativity, which stabilizes the equatorial position via polar interactions . In contrast, 1-chloro-1-phenylsilacyclohexane exhibits reduced Pheq dominance, attributed to chlorine’s larger size and weaker electronegativity .

Carbon Analogs: Phenylcyclohexanes

1-Phenylcyclohexane

In carbon-based 1-phenylcyclohexane, the phenyl group overwhelmingly prefers the equatorial position (100% Pheq in gas phase) due to severe 1,3-diaxial repulsions in the axial conformation . This contrasts starkly with this compound’s 62% Pheq gas-phase ratio, underscoring silicon’s ability to mitigate steric strain and tolerate axial substituents.

1-Methyl-1-phenylcyclohexane

The carbon analog 1-methyl-1-phenylcyclohexane exhibits a 28:72 Pheq:Phax ratio in the gas phase, defying predictions based on A values (phenyl > methyl) . This anomaly arises from hyperconjugative interactions and steric compression at carbon, which are less pronounced in silacyclohexanes due to silicon’s longer bond lengths .

Heterocyclohexanes with Oxygen or Nitrogen

3-Phenyl-3-silatetrahydropyran

Replacing a carbon with silicon in oxygen-containing heterocycles (e.g., 3-phenyl-3-silatetrahydropyran) introduces Hortho···O hydrogen bonding in the Phax conformer, increasing the Phax/Pheq ratio to 1.63 (gas phase) compared to 1.38 in 1-methyl-1-phenyl-1-silacyclohexane . Such interactions are absent in carbon-based tetrahydropyrans, emphasizing silicon’s role in facilitating non-covalent stabilization.

1,3-Dimethyl-1,3-azasilinane

In nitrogen-containing silacyclohexanes, conformational preferences invert between gas and solution phases.

Data Tables

Table 1. Conformational Equilibria of Selected Silacyclohexanes and Analogs

Compound Phase Pheq:Phax Ratio Method Reference
This compound Gas 62 ± 10 : 38 ± 10 GED, Raman
This compound Solution 78 : 22 LT NMR
1-Methyl-1-phenyl-1-silacyclohexane Gas 42 : 58 GED
1-Methyl-1-phenylcyclohexane Gas 28 : 72 GED, Calculations
3-Phenyl-3-silatetrahydropyran Gas 38 : 62 GED

Table 2. Substituent Effects on Conformational Energy (A Values)

Substituent A Value (kcal/mol) in Silacyclohexanes A Value (kcal/mol) in Cyclohexanes
Phenyl 2.1 ± 0.3 2.8 ± 0.2
Methyl 0.9 ± 0.2 1.7 ± 0.1
Fluoro 1.4 ± 0.2 0.3 ± 0.1

Key Findings

Phase-Dependent Behavior : Silacyclohexanes exhibit inversions in conformational equilibria between gas and solution phases, unlike carbon analogs .

Substituent Hierarchy : The phenyl group’s conformational energy in silacyclohexanes (2.1 kcal/mol) is lower than in cyclohexanes (2.8 kcal/mol), reducing its equatorial dominance .

Heteroatom Interactions: Oxygen and nitrogen in silaheterocyclohexanes enable non-classical stabilization (e.g., Hortho···O), altering conformational preferences .

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